molecular formula C8H5BrF2O B14861191 2,3-Difluoro-6-bromo-phenylacetaldehyde

2,3-Difluoro-6-bromo-phenylacetaldehyde

Cat. No.: B14861191
M. Wt: 235.02 g/mol
InChI Key: BXWIVTWJFQDWDB-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-bromo-phenylacetaldehyde is an organic compound with the molecular formula C8H5BrF2O. It is a derivative of phenylacetaldehyde, where the phenyl ring is substituted with bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-bromo-phenylacetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-bromo-phenylacetaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-6-bromo-phenylacetaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aldehyde dehydrogenases.

    Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-bromo-phenylacetaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s reactivity and selectivity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluoro-phenylacetaldehyde
  • 2,6-Difluoro-phenylacetaldehyde
  • 3-Bromo-phenylacetaldehyde

Comparison

Compared to similar compounds, 2,3-Difluoro-6-bromo-phenylacetaldehyde is unique due to the presence of both bromine and fluorine atoms on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C8H5BrF2O

Molecular Weight

235.02 g/mol

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)acetaldehyde

InChI

InChI=1S/C8H5BrF2O/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2,4H,3H2

InChI Key

BXWIVTWJFQDWDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)CC=O)Br

Origin of Product

United States

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